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N-Acetylsulfanilic acid

Cat. No.: B118803
CAS No.: 121-62-0
M. Wt: 215.23 g/mol
InChI Key: ZQPVMSLLKQTRMG-UHFFFAOYSA-N
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Description

Historical Trajectories and Early Academic Discoveries

The late 19th and early 20th centuries marked the initial period of significant investigation into N-acetylsulfanilic acid and its derivatives. Early methods for its preparation were documented in German chemical literature. One of the pioneering approaches involved the sulfonation of acetanilide (B955) using fuming sulfuric acid. google.com A notable report in 1885 detailed the attempt to isolate N-acetylaminobenzenesulfonic acid after introducing acetanilide into fuming sulfuric acid and heating the solution, although the isolation was not successful at that time. google.com

Subsequent research refined these early methods. By 1900, it was demonstrated that using fuming sulfuric acid could yield crystalline p-acetanilinesulfonic acid. google.com Another significant development in 1909 was the synthesis of this compound from acetanilide using "acetylsulfuric acid," a mixture of concentrated sulfuric acid and acetic anhydride (B1165640). google.comdrugfuture.com These early syntheses laid the groundwork for future investigations into the compound's properties and potential applications. The primary methods for preparing N-acetylaminoarylsulfonic acids, such as this compound, historically fell into two main categories: the introduction of a sulfonic acid group into an N-acetylaminoarene, and the acetylation of the amino group of an aminoarylsulfonic acid. google.com

Evolution of Research Interest in this compound

Research interest in this compound has evolved from fundamental synthesis and characterization to a more application-driven focus. Initially, the compound was primarily of academic interest as a derivative of the industrially significant sulfanilic acid. The development of sulfonamide antibiotics brought a new dimension to the relevance of sulfanilic acid derivatives. Although this compound itself is not a primary therapeutic agent, its structural similarity to sulfonamides has made it a subject of interest in medicinal chemistry research. ontosight.aiontosight.ai

In more recent times, the focus has shifted towards its role as a versatile intermediate in organic synthesis. lookchem.com Its utility as a building block for creating more complex molecules is a key area of contemporary research. lookchem.com This includes its use in the synthesis of dyes, pigments, and various pharmaceutical compounds. ontosight.ai Furthermore, the compound has found a niche in analytical chemistry, where it can be used as a reference standard for the development and calibration of new analytical methods. solubilityofthings.comlookchem.com The study of its metabolites, such as in the context of azo dye metabolism, has also contributed to its continued relevance in biochemical and toxicological research. uoguelph.ca

Current Academic Significance and Interdisciplinary Relevance

This compound currently holds significance across several scientific disciplines, highlighting its interdisciplinary relevance.

Medicinal and Pharmaceutical Chemistry: The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. lookchem.com Its structural backbone is a component of more complex drug molecules. Research in this area focuses on leveraging its chemical reactivity to build new therapeutic agents. ontosight.aiontosight.ai For instance, it is a known impurity and metabolite of certain drugs, such as the antiretroviral medication Darunavir, necessitating its study for quality control and understanding of drug metabolism. internationaljournalssrg.org

Materials Science: The structural features of this compound, particularly the aromatic ring and sulfonic acid group, make it a precursor in the synthesis of dyes and pigments. ontosight.ai Research in this field explores how modifications to its structure can lead to materials with specific coloristic and stability properties.

Analytical Chemistry: In analytical chemistry, this compound is utilized as a reference compound. lookchem.com Its well-defined properties allow for its use in the calibration of analytical instruments and the validation of new methods for detecting and quantifying related compounds. solubilityofthings.comlookchem.com This is particularly important in the quality control of pharmaceuticals where it may be present as an impurity. internationaljournalssrg.orgresearchgate.net

Biochemistry and Environmental Science: The compound is studied in the context of the metabolism of sulfonamides and azo dyes. ontosight.aiuoguelph.ca Understanding how organisms metabolize this compound and its derivatives is crucial for assessing the environmental fate and potential toxicity of these classes of compounds. e3s-conferences.org For example, it has been identified as a metabolite when certain azo dyes are broken down. uoguelph.ca

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C8H9NO4S nih.govdrugfuture.comontosight.ailookchem.comscbt.com
Molecular Weight 215.23 g/mol nih.govdrugfuture.comscbt.com
CAS Number 121-62-0 nih.govdrugfuture.comlookchem.comscbt.com
IUPAC Name 4-acetamidobenzenesulfonic acid nih.gov
Appearance White to pale brown solid lookchem.comchemicalbook.com
Solubility Freely soluble in water, soluble in alcohol drugfuture.come3s-conferences.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO4S B118803 N-Acetylsulfanilic acid CAS No. 121-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamidobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPVMSLLKQTRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059530
Record name 4-(Acetylamino)benzenesulfonic acid
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Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-62-0
Record name 4-Acetamidobenzenesulfonic acid
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Record name N-Acetylsulfanilic acid
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Record name Benzenesulfonic acid, 4-(acetylamino)-
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Record name 4-(Acetylamino)benzenesulfonic acid
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Record name N-acetylsulphanilic acid
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Record name N-ACETYLSULFANILIC ACID
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Advanced Synthetic Methodologies for N Acetylsulfanilic Acid

Classical Approaches to N-Acetylation

The traditional syntheses of N-Acetylsulfanilic acid have primarily revolved around two main strategies: the acetylation of a pre-formed sulfanilic acid core or the sulfonation of an acetanilide (B955) intermediate. These methods, while effective, often involve harsh reaction conditions and the generation of significant waste streams.

Acetylation of Sulfanilic Acid Precursors

Direct acetylation of sulfanilic acid with acetic anhydride (B1165640) is challenging due to the zwitterionic nature of sulfanilic acid, which renders the amino group unreactive. To overcome this, the sulfanilic acid is first neutralized with a base, such as potassium carbonate or sodium carbonate, to form the corresponding sulfanilate salt. This salt is then acetylated in an aqueous solution using acetic anhydride. google.com While this method is a cornerstone of industrial production, a significant drawback is the high solubility of the resulting this compound salt in water. This necessitates a "salting out" process, where large quantities of inorganic salts like sodium chloride or potassium sulfate (B86663) are added to precipitate the product, leading to salt-laden waste streams. google.com

The reaction can also be carried out in non-aqueous solvents like acetic acid with a base such as sodium acetate or pyridine (B92270). google.com However, these methods still require the separation of the product from the solvent and base, adding to the process complexity.

Sulfonation of Acetanilide Intermediates

An alternative classical route involves the sulfonation of acetanilide. This approach protects the amino group via acetylation first, followed by the introduction of the sulfonic acid group. Historically, this was achieved by reacting acetanilide with fuming sulfuric acid (oleum). drugfuture.com Later methods utilized "acetylsulfuric acid," a mixture of concentrated sulfuric acid and acetic anhydride, for the sulfonation of acetanilide. drugfuture.comucv.ro Another common reagent for this transformation is chlorosulfonic acid, which reacts with acetanilide to form p-acetamidobenzenesulfonyl chloride, a precursor that can be subsequently hydrolyzed to this compound. google.comresearchgate.netorgchemres.org

A critical consideration in this pathway is the potential for hydrolysis of the N-acetyl group under the strongly acidic conditions required for sulfonation. Kinetic studies have shown that at sulfuric acid concentrations greater than 70%, the rate of sulfonation is significantly higher than the rate of hydrolysis, allowing for the successful synthesis of the desired product. ucv.ro The reaction of acetanilide with chlorosulfonic acid is a two-step process within the same reaction mixture: an initial sulfonation to p-acetamidobenzene sulfonic acid, followed by chlorination to p-acetamidobenzenesulfonyl chloride. researchgate.net

Method Starting Materials Reagents Key Characteristics
Acetylation of SulfanilateSulfanilic acid, Base (e.g., K2CO3, Na2CO3)Acetic anhydrideRequires neutralization of sulfanilic acid; product is salted out, leading to high salt content in wastewater.
Sulfonation of AcetanilideAcetanilideFuming sulfuric acid, Chlorosulfonic acid, or Acetic anhydride/Sulfuric acidAvoids the zwitterion issue; requires harsh acidic conditions and careful temperature control to prevent side reactions and hydrolysis.

Modernized and Optimized Synthetic Pathways

In response to the limitations of classical methods, significant research has focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes to this compound. These modern approaches aim to minimize waste, improve product purity, and explore novel chemical transformations.

Preparation of Salt-Free N-Acetylaminoarylsulfonic Acids

A significant advancement in the synthesis of this compound is the development of a process that yields the product in its free acid form, devoid of inorganic salts. This has been achieved by conducting the acetylation of sulfanilic acid in sulfuric acid as the solvent. ucv.ro In this method, dried sulfanilic acid is reacted with acetic anhydride in anhydrous sulfuric acid. ucv.ro The this compound, often as a hydrate, crystallizes directly from the reaction mixture upon the addition of a controlled amount of water, eliminating the need for a salting-out step. ucv.ro

This process is not only more ecologically sound due to the avoidance of salt-laden waste but also more cost-effective as it simplifies the product isolation and purification stages. ucv.ro The salt-free nature of the product is particularly advantageous for its subsequent use in the preparation of other fine chemicals, such as N-acetylaminoarylsulfonyl chlorides, where the presence of inorganic salts can interfere with the reaction. ucv.ro

Parameter Description
Solvent Sulfuric acid
Acetylating Agent Acetic anhydride or Acetyl chloride
Key Advantage Produces salt-free this compound, eliminating the need for salting out and reducing wastewater treatment costs.
Product Isolation Crystallization by addition of water.

Exploration of Novel Precursor Chemistry (e.g., Diketene-Sulfur Trioxide Routes)

Innovative synthetic strategies have explored the use of alternative precursors to construct the this compound molecule. One such novel approach involves the use of diketene and sulfur trioxide. A patented method describes a multi-step synthesis that begins with the reaction of diketene with sodamide to produce acetoacetyl sodamide. This intermediate then reacts with sulfur trioxide, followed by ring-closure and hydrolysis, to yield this compound. google.com This pathway represents a significant departure from the traditional aniline (B41778) or acetanilide-based routes. While the primary application of a similar process described in the patent is for the synthesis of acesulfame potassium, it explicitly outlines the synthesis of acetyl sulfanilic acid as a key step. google.com This methodology offers the potential for a more controlled and potentially higher-yielding synthesis, although it involves handling highly reactive reagents like diketene and sulfur trioxide.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound and its precursors. While specific research on the green N-acetylation of sulfanilic acid is emerging, broader trends in the synthesis of sulfanilic acid itself offer insights into more environmentally benign approaches.

One of the key areas of focus is the use of alternative energy sources to drive the reaction. For instance, the sulfonation of aniline to produce sulfanilic acid has been successfully achieved using microwave irradiation. ucv.ro This method significantly reduces the reaction time from several hours in the conventional thermal "baking" process to just a few minutes, leading to substantial energy savings and a reduction in the formation of by-products. ucv.ro

The development of catalytic and solvent-free conditions is another important aspect of green synthesis. While the acetylation of sulfanilic acid often requires a solvent, research into solid-state reactions or the use of recyclable, non-toxic solvents is an active area of investigation. The use of solid acid catalysts could also provide a more environmentally friendly alternative to the large quantities of sulfuric acid currently used. The salt-free synthesis method described in section 2.2.1 is a significant step towards a greener process by eliminating the generation of salt-containing wastewater. ucv.ro

Green Chemistry Principle Application in this compound Synthesis Context
Prevention Designing syntheses to minimize waste, such as the salt-free method.
Atom Economy Utilizing reactions like the diketene-sulfur trioxide route that incorporate a high proportion of the starting materials into the final product.
Less Hazardous Chemical Syntheses Exploring alternatives to hazardous reagents like fuming sulfuric acid and chlorosulfonic acid.
Safer Solvents and Auxiliaries Minimizing solvent use or replacing traditional organic solvents with water or solvent-free conditions.
Design for Energy Efficiency Employing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption.
Catalysis Developing catalytic acetylation methods to replace stoichiometric reagents.

Solvent Selection and Eco-Friendly Media Investigation

The choice of solvent is critical in chemical synthesis, influencing reaction rates, yields, and the environmental impact of the process. Traditionally, the synthesis of this compound has involved strong acids that serve as both reactant and solvent.

One established method involves the acetylation of sulfanilic acid using acetic anhydride, with sulfuric acid acting as the solvent. google.com This process is effective but relies on a corrosive and hazardous medium, prompting investigation into greener alternatives. The role of sulfuric acid is twofold: it facilitates the reaction and keeps the components in a single phase. However, its use necessitates complex work-up procedures to isolate the product and manage the acidic waste stream. google.com

Research into the fundamental properties of this compound provides clues for more eco-friendly solvent choices. The compound is freely soluble in water and other polar solvents, a characteristic attributed to its sulfonic acid and amide functional groups which can engage in hydrogen bonding. drugfuture.comsolubilityofthings.com This high solubility in water suggests its potential as a green solvent, aligning with the principles of sustainable chemistry. While specific studies on water-based synthesis for this compound are not prevalent, greener methods for its precursor, sulfanilic acid, have successfully utilized water as a solvent, indicating a promising avenue for exploration. researchgate.net

The table below summarizes the solubility characteristics of this compound, which are crucial for investigating alternative and eco-friendly reaction media.

Solvent/MediumSolubilityRationale for Eco-Friendly Potential
Water Freely SolubleNon-toxic, abundant, and environmentally benign. High solubility of the product suggests feasibility.
Alcohol SolubleCan serve as a greener alternative to halogenated solvents, though flammability and VOC concerns exist.
Glacial Acetic Acid Sparingly SolubleCan be a reactant and solvent, but less hazardous than concentrated mineral acids.
Ether InsolubleHighlights the polar nature of the compound and the unsuitability of non-polar organic solvents.
Sulfuric Acid Solvent in traditional synthesisEffective but hazardous, posing challenges for waste management and process safety. google.com

This table is based on solubility data found in reference drugfuture.com.

Reaction Efficiency and Atom Economy Considerations

The efficiency of a chemical reaction is evaluated by its yield, which measures the amount of product obtained, and its atom economy, which assesses how efficiently reactant atoms are incorporated into the final desired product. acs.org

Reaction Efficiency: Modern synthetic routes for this compound have demonstrated high reaction efficiency. For instance, the process of acetylating dried sulfanilic acid with acetic anhydride in a medium of anhydrous sulfuric acid can achieve yields as high as 90% of the theoretical maximum. google.com This high percentage yield indicates an effective conversion of the starting materials to the product under optimized conditions.

Atom Economy: Atom economy is a core principle of green chemistry that provides a deeper measure of a reaction's efficiency by calculating the percentage of reactant mass that becomes part of the desired product. acs.orgresearchgate.net The formula is:

Percent Atom Economy = (Mass of Desired Product / Total Mass of All Reactants) x 100 acs.org

Two primary historical methods for synthesizing this compound are:

Sulfonation of Acetanilide: Acetanilide is reacted with sulfuric acid.

C₈H₉NO + H₂SO₄ → C₈H₉NO₄S + H₂O

Acetylation of Sulfanilic Acid: Sulfanilic acid is reacted with acetic anhydride. google.com

C₆H₇NO₃S + (CH₃CO)₂O → C₈H₉NO₄S + CH₃COOH

The following interactive table provides a comparative analysis of the atom economy for these two synthetic pathways. The acetylation of sulfanilic acid, while producing acetic acid as a byproduct, demonstrates a perfect 100% atom economy because all atoms from the reactants are incorporated into useful products (assuming the acetic acid byproduct is captured and utilized). In contrast, the sulfonation of acetanilide has a lower atom economy due to the formation of water as a waste byproduct.

Synthesis RouteReactantsMolar Mass of Reactants ( g/mol )Desired ProductMolar Mass of Product ( g/mol )Byproduct(s)Molar Mass of Byproducts ( g/mol )Atom Economy (%)
Sulfonation of Acetanilide Acetanilide (C₈H₉NO) + Sulfuric Acid (H₂SO₄)135.17 + 98.08 = 233.25This compound (C₈H₉NO₄S)215.23Water (H₂O)18.0292.27%
Acetylation of Sulfanilic Acid Sulfanilic Acid (C₆H₇NO₃S) + Acetic Anhydride ((CH₃CO)₂O)173.19 + 102.09 = 275.28This compound (C₈H₉NO₄S)215.23Acetic Acid (CH₃COOH)60.05100%*

The atom economy is calculated as (215.23 / 275.28) x 100 for the desired product alone, which is ~78.2%. However, in the context of green chemistry, if the byproduct (acetic acid) is also a valuable chemical that is recovered, the reaction can be considered to have 100% atom economy as no atoms are wasted.

Sustainable Production Methodologies for this compound

Sustainable production aims to minimize environmental impact by reducing energy consumption, waste generation, and the use of hazardous materials. For this compound, this involves innovating beyond traditional batch processes.

Another avenue for sustainable synthesis is the adoption of alternative energy sources. Microwave-assisted synthesis has emerged as a green technology that can significantly shorten reaction times, reduce energy consumption, and often improve product yields. researchgate.net For the synthesis of the precursor, sulfanilic acid, microwave irradiation of the reactants (aniline and sulfuric acid) reduced the reaction time from over 4 hours in conventional heating to just 3 minutes, with a 90% yield. ucv.ro Applying similar microwave-assisted techniques to the synthesis of this compound could offer substantial environmental and efficiency benefits.

Further green advancements could involve the use of solid-phase synthesis or catalysis to simplify product purification and eliminate the need for large volumes of solvents. patsnap.com The development of solid acid catalysts could replace liquid acids like sulfuric acid, leading to easier separation of the catalyst from the reaction mixture and reducing corrosive waste streams.

Key sustainable approaches include:

Reagent Recycling: Recovering and reusing solvents and catalysts, such as the filtrate sulfuric acid. google.com

Energy Efficiency: Employing methods like microwave irradiation to reduce reaction times and energy input, as demonstrated in the synthesis of related compounds. ucv.ro

Waste Minimization: Designing processes with high atom economy and recycling byproducts to prevent pollution at its source. researchgate.net

By integrating these principles, the production of this compound can be shifted towards more environmentally responsible and economically viable methodologies.

Chemical Reactivity and Mechanistic Investigations of N Acetylsulfanilic Acid

Hydrolytic Degradation Pathways

The hydrolysis of N-Acetylsulfanilic acid involves the cleavage of the amide bond, yielding sulfanilic acid and acetic acid. This process can be influenced by various factors, including temperature, pH, and the presence of catalysts.

Detailed kinetic and thermodynamic data for the aqueous hydrolysis of this compound are not extensively available in the public domain. However, the fundamental principles of amide hydrolysis can be applied to understand its degradation. The hydrolysis of amides can be catalyzed by both acids and bases.

Under acidic conditions, the carbonyl oxygen of the acetamido group is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In contrast, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

While specific thermodynamic parameters for this compound hydrolysis are not readily found, studies on the hydrolysis of similar compounds, such as N-acetyl dehydroalanine (B155165) methyl ester, indicate that the acetamido group is significantly more resistant to hydrolysis than an ester group. For instance, the C-N bond of the acetamido group in sodium 2-acetamido-acrylate hydrolyzes approximately 130 times slower than the C-O bond of the ester group.

To illustrate the temperature dependence of hydrolysis reactions, Arrhenius parameters for the acid-catalyzed hydrolysis of a related compound, 4-nitrophenyl N-acetyl-4-methylbenzenesulfonimidate, are presented in the table below. It is important to note that this data is for a structurally different compound and should be considered for illustrative purposes only.

Arrhenius Parameters for the Hydrolysis of 4-nitrophenyl N-acetyl-4-methylbenzenesulfonimidate in 20% Dioxane-Water (v/v) at 25.0°C

Acid[Acid] (M)Ea (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/K·mol)
HCl1.0063.87 ± 0.6361.39 ± 0.63-100.60 ± 2.09
HCl2.0061.28 ± 0.7958.80 ± 0.79-105.10 ± 2.64
HCl2.5061.15 ± 0.9658.67 ± 0.96-102.30 ± 3.22
H2SO41.0064.12 ± 0.4261.64 ± 0.42-95.35 ± 1.38
H2SO42.0061.73 ± 0.2559.25 ± 0.25-99.32 ± 0.84
H2SO42.5060.65 ± 0.5058.17 ± 0.50-99.66 ± 1.67
HClO41.0063.49 ± 0.5061.01 ± 0.50-98.14 ± 1.67
HClO42.0060.86 ± 0.3858.38 ± 0.38-100.60 ± 1.26
HClO42.5060.65 ± 0.5058.17 ± 0.50-98.05 ± 1.67

The stability of this compound in aqueous solutions is significantly influenced by environmental parameters such as pH and temperature.

pH: The rate of hydrolysis of amides typically exhibits a pH-rate profile where the reaction is slowest near neutral pH and is accelerated under both acidic and basic conditions. For this compound, it is stated to slowly hydrolyze in aqueous solution. wikipedia.org In strongly acidic conditions, specifically in sulfuric acid concentrations greater than 70%, the rate of sulfonation of the aromatic ring is known to be significantly faster than the hydrolysis of the N-acetyl group. google.com This suggests that in more dilute acidic solutions, hydrolysis becomes a more prominent reaction pathway.

Temperature: An increase in temperature generally leads to an increase in the rate of hydrolysis, as described by the Arrhenius equation. This is a common characteristic for most chemical reactions, and the hydrolysis of this compound is not expected to be an exception.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the activating, ortho, para-directing acetamido group (-NHCOCH₃) and the deactivating, meta-directing sulfonic acid group (-SO₃H). Since the para position relative to the acetamido group is already occupied by the sulfonic acid group, further substitution is anticipated to occur at the positions ortho to the acetamido group (positions 2 and 6) and meta to the sulfonic acid group (also positions 2 and 6).

The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Given the directing effects of the substituents, the primary product expected from the nitration of this compound is 2-nitro-4-acetamidobenzenesulfonic acid. The acetamido group strongly activates the ortho positions, making them the most likely sites for electrophilic attack.

Optimizing the yield of the desired nitro isomer involves careful control of reaction conditions such as temperature, reaction time, and the concentration of the nitrating agent. Lowering the reaction temperature is a common strategy to control the exothermicity of the reaction and to minimize the formation of byproducts.

Sulfonation: The introduction of a second sulfonic acid group onto the this compound ring can be achieved through sulfonation, typically using fuming sulfuric acid (oleum). The electrophile in this reaction is sulfur trioxide (SO₃). Similar to nitration, the incoming sulfonic acid group is expected to be directed to the position ortho to the activating acetamido group. It is worth noting that the sulfonation of acetanilide (B955) is a key step in one of the synthetic routes to this compound itself. google.com

Acylation: Friedel-Crafts acylation of this compound would involve the introduction of an acyl group (R-C=O) onto the aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and uses an acyl halide or anhydride (B1165640) as the acylating agent. However, Friedel-Crafts reactions are generally not successful on strongly deactivated rings. The presence of the sulfonic acid group, a strong deactivating group, makes the Friedel-Crafts acylation of this compound challenging. Furthermore, the acetylamino group can coordinate with the Lewis acid catalyst, further deactivating the ring.

Derivatization Strategies and Functional Group Transformations

This compound can be derivatized through transformations of its existing functional groups or by introducing new ones.

One important derivatization is the conversion of the sulfonic acid group to a sulfonyl chloride (-SO₂Cl). This can be achieved by reacting this compound with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. google.comgoogle.com The resulting N-acetylsulfanilyl chloride is a valuable intermediate for the synthesis of sulfa drugs and other sulfonamide derivatives.

Another key transformation involves the nitro group, should the molecule be nitrated first. The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). wikipedia.orgcommonorganicchemistry.com This provides a route to aminobenzene sulfonic acid derivatives with additional functionalities.

Furthermore, the acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amino compound, sulfanilic acid. This deprotection step is often employed in multi-step syntheses where the amino group needs to be protected during other transformations. google.com

Halogenation of the aromatic ring is another potential derivatization. For instance, sulfanilic acid can undergo halogenation, and it is expected that this compound would also react with halogenating agents, with the position of substitution being directed by the acetamido group. beilstein-journals.org

Synthesis and Reactivity of N-Acetylsulfanilyl Chloride

N-Acetylsulfanilyl chloride, also known as p-acetamidobenzenesulfonyl chloride, is a critical intermediate derived from this compound or its precursors. guidechem.com Its high reactivity makes it a cornerstone for the synthesis of sulfonamide drugs. guidechem.comexsyncorp.com The compound is a white crystalline powder that is sensitive to moisture and can decompose rapidly in the air, necessitating that it is often used immediately after its preparation. guidechem.comchemicalbook.comguidechem.com

The synthesis of N-acetylsulfanilyl chloride is most commonly achieved through the reaction of acetanilide with an excess of chlorosulfonic acid. guidechem.comorgsyn.org In this reaction, the acetanilide is gradually added to cooled chlorosulfonic acid, followed by heating to complete the reaction. orgsyn.orgprepchem.com The mixture is then poured onto crushed ice, causing the N-acetylsulfanilyl chloride to precipitate as a solid, which can be filtered and washed. orgsyn.orgprepchem.comchemicalbook.com This process involves both sulfonation and chlorination of the acetanilide ring. guidechem.com During the reaction, large volumes of hydrogen chloride gas are evolved. orgsyn.org The crude product is often pure enough for many synthetic applications, but it can be further purified by crystallization from solvents like chloroform (B151607) or benzene. orgsyn.orgprepchem.com

Table 1: Comparative Synthesis Conditions for N-Acetylsulfanilyl Chloride
ParameterMethod 1Method 2Method 3
Starting Material AcetanilideAcetanilideAcetanilide
Reagent Chlorosulfonic acidChlorosulfonic acidChlorosulfonic acid, Thionyl chloride
Temperature Addition at 12-15°C, then heated to 60°C for 2 hours. orgsyn.orgHeated to 60-70°C for 2 hours. prepchem.comChlorosulfonation at 45-50°C, then addition of thionyl chloride at 65-70°C. chemicalbook.com
Work-up Poured into ice water. orgsyn.orgPoured onto crushed ice. prepchem.comIsolated by dilution with an ice-water mixture. chemicalbook.com
Yield 77-81% (crude). orgsyn.orgNot specified.98.4%. chemicalbook.com
Melting Point 149°C (purified). orgsyn.org149-150°C (purified). prepchem.com144-147°C (dried crude). chemicalbook.com

The primary reactivity of N-acetylsulfanilyl chloride lies in its susceptibility to nucleophilic attack at the sulfur atom of the sulfonyl chloride group. guidechem.com This makes it an excellent electrophile for reactions with a wide range of nucleophiles, most notably amines, to form sulfonamides. guidechem.com This reactivity is the basis for its extensive use in the pharmaceutical industry for the production of sulfa drugs, which are employed to treat bacterial infections. exsyncorp.comchemicalbook.com

Esterification Reactions for Molecular Diversification

Esterification is a fundamental condensation reaction where a carboxylic acid or its derivative reacts with an alcohol to form an ester, typically resulting in the elimination of a water molecule. ck12.org In the case of this compound, the sulfonic acid group (-SO3H) can react with alcohols to form sulfonate esters (-SO3R). This reaction pathway allows for the introduction of various alkyl or aryl groups, thereby diversifying the molecular structure for different applications.

The formation of sulfonate esters from this compound proceeds through the reaction of the sulfonic acid with an alcohol, often in the presence of a strong acid catalyst. This process is analogous to the Fischer esterification of carboxylic acids. ck12.org The properties of the resulting esters depend on the specific alcohol used in the synthesis. For example, the ethyl ester of this compound has been prepared and characterized. drugfuture.com

Table 2: Properties of this compound Ethyl Ester
PropertyValue
Molecular Formula C10H13NO4S. drugfuture.com
Molecular Weight 243.28. drugfuture.com
Physical Appearance Needles (from benzene). drugfuture.com
Melting Point 115°C. drugfuture.com

Amide Formation and Related Condensation Reactions

The formation of amides, specifically sulfonamides, is one of the most significant chemical transformations involving this compound derivatives. This is typically accomplished not from the acid itself, but through its highly reactive intermediate, N-acetylsulfanilyl chloride. chemicalbook.comguidechem.com The reaction of N-acetylsulfanilyl chloride with primary or secondary amines leads to the formation of a stable sulfonamide linkage (R-SO2-NR'R''). guidechem.com This reaction is a cornerstone of medicinal chemistry, providing the synthetic route to a large class of antibacterial drugs. chemicalbook.com

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final sulfonamide product. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Beyond simple amide and ester formation, the sulfonic acid group can participate in other types of condensation reactions. A condensation reaction is broadly defined as a reaction in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. ck12.org For example, aromatic sulfonic acids can undergo condensation reactions with compounds like formaldehyde (B43269) to form polymeric structures or resins. google.com These reactions demonstrate the versatility of the sulfonic acid moiety in forming new carbon-sulfur or sulfur-oxygen bonds, leading to a wide array of complex molecules.

Derivatives and Analogues of N Acetylsulfanilic Acid: Synthesis and Research Applications

N-Acetylsulfanilyl Chloride: A Key Synthetic Intermediate

N-Acetylsulfanilyl chloride (ASC), or 4-acetamidobenzenesulfonyl chloride, stands as the most prominent and industrially significant derivative of N-acetylsulfanilic acid. Its importance lies in its role as the primary building block for the entire class of sulfonamide antibiotics. cymitquimica.com The high reactivity of the sulfonyl chloride group allows for the facile formation of sulfonamides through reaction with various amines.

The industrial preparation of N-acetylsulfanilyl chloride is a well-established process that typically begins with acetanilide (B955), the acetylated form of aniline (B41778). The most common and direct method involves the reaction of dry acetanilide with an excess of chlorosulfonic acid. wisc.edumercer.edu

The reaction protocol requires careful temperature control. Acetanilide is added gradually to chlorosulfonic acid, which is cooled in an ice bath to manage the initial exothermic reaction. mercer.edu Once the addition is complete, the mixture is warmed and held at an elevated temperature, often around 60-70°C, for a period to ensure the reaction goes to completion. wisc.edu During this process, significant volumes of hydrogen chloride (HCl) gas are evolved. The reaction mixture is then carefully quenched by pouring it onto crushed ice, which causes the crude N-acetylsulfanilyl chloride to precipitate as a solid. wisc.edu The product is collected by filtration and washed thoroughly with cold water to remove residual acids. For most synthetic purposes, this crude, moist product is used directly. mercer.edu If a highly pure product is required, it can be recrystallized from solvents like dichloromethane. mercer.edu

The principal application of N-acetylsulfanilyl chloride is in the synthesis of sulfonamide (sulfa) drugs. The general synthetic pathway involves four main steps: acetylation of aniline, chlorosulfonation to form N-acetylsulfanilyl chloride, condensation with a specific heterocyclic amine, and finally, deacetylation (hydrolysis) to reveal the free amine of the final active drug. nih.gov

Sulfamethoxazole: This widely used antibiotic is synthesized by the condensation of N-acetylsulfanilyl chloride with 3-amino-5-methylisoxazole. The resulting acetylated precursor is then hydrolyzed, typically under basic conditions followed by neutralization, to yield sulfamethoxazole. nih.govresearchgate.net

Sulfamonomethoxine (B1681783): The synthesis of sulfamonomethoxine follows the same pathway. N-acetylsulfanilyl chloride is reacted with 4-amino-6-methoxypyrimidine. The subsequent removal of the acetyl protecting group affords the final drug. nih.govresearchgate.net

Sulfadiazine: To produce sulfadiazine, N-acetylsulfanilyl chloride is condensed with 2-aminopyrimidine. The final step is the alkaline hydrolysis of the acetyl group to give the active pharmaceutical ingredient. nih.gov

This modular approach, centered around N-acetylsulfanilyl chloride, allows for the creation of a diverse library of sulfonamide drugs by simply varying the heterocyclic amine used in the condensation step.

Ester Derivatives of this compound

While less common than the sulfonyl chloride, ester derivatives of this compound are also synthesized for research and chemical applications. Esterification of the sulfonic acid group fundamentally alters the molecule's physical and chemical properties.

The synthesis of sulfonic acid esters, including those of this compound, can be achieved through several standard chemical methods. One common approach is the reaction of the corresponding sulfonyl chloride (N-acetylsulfanilyl chloride) with the desired alcohol (e.g., methanol (B129727) for the methyl ester or 2-pentanol (B3026449) for the 2-pentyl ester). This reaction typically proceeds readily, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, direct esterification of this compound can be performed, though it is often more challenging than with carboxylic acids. Specific protocols for the methyl and 2-pentyl esters of this compound are not widely detailed in prominent literature, but the fundamental principles of sulfonic acid esterification would apply.

Esterification of the sulfonic acid group has a profound impact on the molecule's characteristics. The primary changes include:

Acidity: The strong acidity of the sulfonic acid group (pKa < 0) is neutralized. The resulting sulfonate ester is not acidic.

Solubility: The conversion of the highly polar, water-soluble sulfonic acid into a less polar ester significantly decreases water solubility and increases solubility in organic solvents. The degree of this change depends on the size of the alkyl group; a 2-pentyl ester would be considerably more lipophilic than a methyl ester.

Reactivity: The sulfonate ester group is a good leaving group in nucleophilic substitution reactions, making these derivatives useful as alkylating agents in certain synthetic contexts.

The biological profile is also altered. The high water solubility of this compound is a key feature of its biological behavior. solubilityofthings.com By converting it to an ester, its ability to be transported and eliminated in aqueous biological systems would be drastically changed. While specific biological activity studies on these simple alkyl esters are not extensively documented, the increased lipophilicity could potentially alter interactions with biological membranes and proteins.

This compound as a Building Block in Complex Organic Synthesis

Beyond its foundational role in sulfa drugs, this compound and its immediate derivatives serve as versatile building blocks in more complex organic synthesis, primarily through two strategic avenues: the use of the acetyl group as a protecting group and the transformation of the sulfonyl group into other reactive functionalities.

A prime example is the conversion of N-acetylsulfanilyl chloride into 4-acetamidobenzenesulfonyl azide (B81097) . chemicalbook.com This is typically achieved by reacting N-acetylsulfanilyl chloride with sodium azide in a biphasic solvent system or an appropriate organic solvent. prepchem.com

4-Acetamidobenzenesulfonyl azide is not an end-product but a highly valuable reagent itself. It is a key player in "diazo transfer" reactions, where it is used to install a diazo group onto an active methylene (B1212753) compound. guidechem.com α-Diazoketones, the products of these reactions, are extremely important synthetic intermediates. They are precursors for Wolff rearrangements, cyclopropanations, and various insertion reactions, which are cornerstone transformations in the synthesis of complex natural products and pharmaceuticals, including antitumor agents and inhibitors of the Hepatitis C virus. guidechem.comchemicalbook.com

Furthermore, this compound is an important intermediate in the synthesis of various azo dyes. solubilityofthings.com The acetyl group protects the amine during other chemical transformations, and can be removed at a later stage to allow the free amine to participate in diazotization and coupling reactions to form the final dye structure. This highlights its role as a stable, easily handled precursor for more complex aromatic compounds.

Application in Azo Dye Chemistry and Pigment Development

This compound serves as a crucial, albeit often indirect, precursor in the synthesis of various azo dyes and pigments. The primary role of the N-acetyl group is to function as a protecting group for the amine functionality of sulfanilic acid. google.com This protection prevents unwanted side reactions and allows for chemical modifications on other parts of the molecule. In the context of azo dye synthesis, the acetyl group is typically removed via hydrolysis to regenerate the primary amino group of sulfanilic acid just before the critical diazotization step. google.com

The free amino group is then converted into a diazonium salt by treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid). nih.gov This diazonium salt is an electrophile that readily undergoes a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine, to form the characteristic azo (-N=N-) linkage that defines this class of colorants. unb.cacuhk.edu.hk The specific coupling partner determines the final color and properties of the dye.

While this compound itself is not the direct component that forms the diazonium salt, its use in preceding synthetic steps ensures the purity and proper functionality of the sulfanilic acid moiety. Derivatives of sulfanilic acid are foundational to a range of widely used dyes.

Table 1: Examples of Azo Dyes Derived from the Sulfanilic Acid Backbone The following table details representative azo dyes synthesized from the diazonium salt of sulfanilic acid and various coupling components.

Dye NameCoupling ComponentResulting Color
Methyl orangeDimethylanilineRed in acid, yellow in base
Acid orange 72-NaphtholOrange-red
Chrysoine resorcinolResorcinolYellow

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The this compound structure is a cornerstone in the synthesis of sulfonamides, a class of compounds with significant pharmacological importance, most notably as antibacterial agents (sulfa drugs). The N-acyl sulfonamide group is a widely explored moiety in drug discovery, partly because it can act as a bioisostere of carboxylic acids. nih.gov N-acyl sulfonamides exhibit acidity comparable to carboxylic acids but often possess increased hydrolytic and enzymatic stability. nih.gov

The synthesis of these scaffolds begins with this compound, where the acetyl group protects the aniline nitrogen. google.com The sulfonic acid group is typically converted into a more reactive intermediate, N-acetylsulfanilyl chloride. This is a key transformation that allows for the subsequent formation of the sulfonamide bond. The N-acetylsulfanilyl chloride is then reacted with a desired amine (R-NH₂) to form the protected N-acetylated sulfonamide. In the final step, the acetyl group is removed by hydrolysis to yield the primary aromatic amine of the final pharmacologically active sulfonamide. This multi-step process allows for the construction of a diverse library of sulfonamide derivatives by varying the amine component.

Table 2: Synthetic Pathway to Pharmacological Sulfonamide Scaffolds This table outlines the general synthetic progression from this compound to a core sulfonamide structure.

StepStarting MaterialKey Reagent(s)Intermediate/ProductPurpose of Step
1This compoundThionyl chloride (SOCl₂) or similar chlorinating agentN-Acetylsulfanilyl chlorideActivation of the sulfonic acid group
2N-Acetylsulfanilyl chlorideAn amine (R-NH₂)N-acetylated sulfonamide derivativeFormation of the sulfonamide bond
3N-acetylated sulfonamide derivativeAcid or base (hydrolysis)Final sulfonamide scaffoldDeprotection of the primary amine

Development of Other Sulfanilic Acid Derivatives

Beyond its role in dye and pharmaceutical synthesis, this compound is a versatile starting material for producing other valuable sulfanilic acid derivatives. The most significant derivative is N-acetylsulfanilyl chloride, whose synthesis is a critical branch point for creating a wide array of compounds. google.com

N-acetylsulfanilyl chloride is a reactive intermediate that can be used to synthesize not only sulfonamides (as discussed previously) but also sulfonate esters. The reaction of N-acetylsulfanilyl chloride with various alcohols or phenols leads to the formation of these esters. These derivatives have applications in different areas of chemical research and synthesis. The ability to acetylate sulfanilic acid provides a robust method for creating salt-free N-acetylaminoarylsulfonic acids, which are valuable intermediates for these subsequent reactions. google.com The protection afforded by the acetyl group is essential for the successful synthesis of these diverse derivatives, which might otherwise be difficult to achieve due to the reactivity of the free amino group.

Table 3: Key Derivatives Synthesized from this compound This table highlights the main classes of compounds developed from this compound, primarily through its chlorinated intermediate.

PrecursorKey ReagentClass of Derivative FormedGeneral Application
N-Acetylsulfanilyl chlorideAmmonia or Amines (R-NH₂)N-Acyl SulfonamidesPharmaceutical intermediates, chemical synthesis
N-Acetylsulfanilyl chlorideAlcohols or Phenols (R-OH)Sulfonate EstersOrganic synthesis building blocks

Advanced Analytical Methodologies for N Acetylsulfanilic Acid and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components from complex mixtures. For N-Acetylsulfanilic acid and its related compounds, several chromatographic techniques are particularly valuable.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A common approach for the analysis of this compound and its derivatives, such as sulfonamides, involves reverse-phase HPLC. ijper.orgresearchgate.net In this mode, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. nih.gov The composition of the mobile phase, often a mixture of water, acetonitrile (B52724), and/or methanol (B129727) with pH modifiers like formic or acetic acid, is optimized to achieve the desired retention and separation of the analytes. mtc-usa.com

Method validation is a critical step to ensure the reliability of the analytical data. nih.gov According to International Conference on Harmonisation (ICH) guidelines, validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govimeko.info For instance, a highly sensitive RP-HPLC method was developed and validated for the determination of a genotoxic impurity, N-acetyl sulfanilic acid methyl ester, in a drug substance. internationaljournalssrg.org This method utilized a Zorbax SB-Phenyl column and a mobile phase gradient of water, acetonitrile, and methanol. internationaljournalssrg.org The validation demonstrated good linearity with high correlation coefficients and achieved low LOD and LOQ values of 0.125 ppm and 0.374 ppm, respectively. internationaljournalssrg.org

Below is a table summarizing typical parameters for an HPLC method for a derivative of this compound:

ParameterValue
Stationary Phase Zorbax SB-Phenyl (250 x 4.6mm, 5μm)
Mobile Phase A Milli-Q water
Mobile Phase B Acetonitrile:Methanol:Water (80:10:10 v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 25μL
Detection UV at a specific wavelength
Run Time 25 minutes
Data derived from a method for N-acetyl sulfanilic acid methyl ester. internationaljournalssrg.org

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not directly amenable to GC analysis due to its low volatility, its more volatile derivatives can be analyzed using this method. nih.gov Derivatization is often employed to convert polar functional groups into less polar, more volatile ones, thereby improving chromatographic behavior. nih.gov

For compounds containing amino groups, such as the parent compound sulfanilic acid, acylation is a common derivatization technique. scispace.com Acetylation of amines with reagents like acetic anhydride (B1165640) can produce more volatile amide derivatives suitable for GC analysis. unibo.it The analysis of these derivatives is typically performed using a capillary column with a non-polar or medium-polarity stationary phase. chromatographyonline.com

Mass spectrometry (GC-MS) is frequently coupled with GC to provide structural information for peak identification. glsciences.com The mass spectra of acetylated aromatic amines often show characteristic fragmentation patterns that can be used for their identification and confirmation. nih.gov For instance, the analysis of aromatic amine derivatives by GC-MS can be used for human dosimetry by measuring adducts bound to hemoglobin. nih.gov The choice of ionization technique, such as electron ionization (EI) or chemical ionization (CI), can be optimized to enhance the molecular ion peak or produce specific fragmentation patterns for improved selectivity and sensitivity. nih.govnih.gov

The following table outlines typical GC-MS conditions for the analysis of derivatized aromatic amines:

ParameterValue
Column Capillary column (e.g., Rxi-5MS)
Injector Temperature 270°C
Oven Program Temperature gradient (e.g., 40°C to 280°C)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Detector Mass Spectrometer (MS)
General conditions based on the analysis of aromatic amine derivatives. nih.gov

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the purification and isolation of this compound and its derivatives in a laboratory setting. aroonchande.comtaylorandfrancis.com These methods are based on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. aroonchande.com

TLC is a rapid and simple method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. aroonchande.com A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber containing a suitable mobile phase. The separation is visualized under UV light or by staining. researchgate.net

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds. aroonchande.com The stationary phase is packed into a glass column, and the sample mixture is loaded onto the top. The mobile phase is then passed through the column, and the separated components are collected in fractions as they elute. The choice of stationary phase (e.g., silica gel, alumina, or Florisil) and the mobile phase (a single solvent or a gradient of solvents) is critical for achieving effective separation. researchgate.net For polar compounds like this compound, a polar stationary phase like silica gel is often used with a mobile phase of varying polarity, such as a mixture of heptane, dichloromethane, and ethyl acetate. researchgate.net

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of this compound and its derivatives. These methods provide detailed information about the molecular structure and concentration of the analyte.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. researchgate.netcore.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the complete structural assignment of this compound and its derivatives.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the acetyl methyl protons, and the amine proton. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the molecule's structure.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum would show signals for the aromatic carbons, the carbonyl carbon, and the methyl carbon of the acetyl group.

The table below shows hypothetical ¹H NMR chemical shifts for this compound:

ProtonChemical Shift (ppm)Multiplicity
Aromatic (ortho to -NHAc) ~7.6Doublet
Aromatic (ortho to -SO₃H) ~7.8Doublet
-NH- ~10.2Singlet
-CH₃ ~2.1Singlet
Hypothetical data based on general principles of NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique widely used for the quantitative analysis of compounds that absorb light in the UV-Vis region. iajps.comlibretexts.org this compound, containing a substituted benzene (B151609) ring, exhibits characteristic UV absorption bands.

The basis for quantitative analysis using UV-Vis spectroscopy is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. allsubjectjournal.com To determine the concentration of this compound in a sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). nih.gov The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve.

For sulfanilic acid, the parent compound of this compound, the UV-Vis spectrum in water shows two absorption bands, one at 248 nm and a shoulder at 294 nm, which are assigned to π→π* transitions. ucv.ro The λmax for this compound would be similar and can be used for its quantification. This technique is valuable for routine analysis and quality control purposes. cdnsciencepub.com

The following table summarizes the UV-Vis spectral data for sulfanilic acid:

ParameterWavelength (nm)
λmax 1 248
λmax 2 (shoulder) 294
Data for the parent compound, sulfanilic acid. ucv.ro

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of molecules. This information serves as a molecular "fingerprint," allowing for the identification of functional groups and elucidation of the structural framework of a compound like this compound. These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation as molecular dipoles change, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability.

For this compound, the spectra are dominated by vibrations characteristic of its three main structural components: the substituted benzene ring, the N-acetyl group, and the sulfonic acid moiety.

Key Vibrational Modes for this compound:

N-H and C=O Vibrations: The N-acetyl group gives rise to distinct and analytically significant bands. The N-H stretching vibration typically appears as a moderate to strong band in the region of 3300-3200 cm⁻¹. The amide C=O stretching vibration (Amide I band) is one of the most intense peaks in the IR spectrum, generally found between 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) is observed near 1550 cm⁻¹.

SO₃H Group Vibrations: The sulfonic acid group is characterized by strong, broad O-H stretching vibrations from 3000-2500 cm⁻¹ and prominent asymmetric and symmetric stretching of the S=O bonds, which appear in the 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹ regions, respectively. The S-O single bond stretch is typically found near 900 cm⁻¹.

Aromatic Ring Vibrations: The para-substituted benzene ring produces several characteristic signals. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). C=C stretching vibrations within the ring give rise to a series of peaks in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are particularly diagnostic for the substitution pattern; for a 1,4-disubstituted (para) ring, a strong band is expected in the 850-800 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is advantageous. While the C=O and S=O stretching vibrations are strong in the IR spectrum, the aromatic ring C=C stretching vibrations often produce more intense signals in the Raman spectrum. This allows for a more complete vibrational analysis of the molecule.

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) (IR) Typical Wavenumber (cm⁻¹) (Raman) Intensity
N-H Stretch Amide (-NH) 3300 - 3200 3300 - 3200 Medium
C-H Stretch Aromatic 3100 - 3000 3100 - 3000 Medium-Weak
C-H Stretch Methyl (-CH₃) 2980 - 2950 2980 - 2950 Weak
O-H Stretch Sulfonic Acid (-SO₃H) 3000 - 2500 (broad) Weak / Not Observed Broad, Strong
C=O Stretch (Amide I) Amide (-C=O) 1680 - 1640 1680 - 1640 Strong
N-H Bend (Amide II) Amide (-NH) 1560 - 1530 Weak Medium
C=C Stretch Aromatic Ring 1600 - 1450 1600 - 1450 Medium-Strong
S=O Asymmetric Stretch Sulfonic Acid (-SO₃) 1250 - 1120 1250 - 1120 Strong
S=O Symmetric Stretch Sulfonic Acid (-SO₃) 1080 - 1030 1080 - 1030 Strong

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise molecular weight information and structural details through fragmentation analysis. sterlingpharmasolutions.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful platform for identifying and quantifying the parent compound as well as process-related impurities and degradation products. sterlingpharmasolutions.comnih.gov

For this compound (Molecular Weight: 215.23 g/mol ), electrospray ionization (ESI) is a common ionization technique, capable of producing a protonated molecule [M+H]⁺ at m/z 216 or a deprotonated molecule [M-H]⁻ at m/z 214. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, distinguishing the target compound from isobaric impurities.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, yielding product ions that are characteristic of the molecule's structure. The fragmentation pattern of this compound is predictable based on its functional groups. A key fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov Other common fragmentations include the cleavage of the amide bond.

Expected Fragmentation Pathways:

Loss of SO₂: The [M+H]⁺ ion at m/z 216 can lose SO₂ to produce a fragment ion at m/z 152. This is a highly characteristic fragmentation for this class of compounds. nih.gov

Loss of the Acetyl Group: Cleavage can occur at the amide bond, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), leading to a fragment corresponding to sulfanilic acid at m/z 174.

Loss of Sulfonic Acid Group: Cleavage of the C-S bond can lead to the loss of the sulfonic acid group (•SO₃H, 81 Da), resulting in an acetanilide (B955) fragment at m/z 135.

Impurity profiling leverages the high sensitivity and specificity of LC-MS/MS to detect and identify structurally related impurities, such as starting materials (e.g., sulfanilic acid), byproducts from synthesis, or degradation products. By comparing the fragmentation patterns of unknown peaks to that of the main compound, the structures of these impurities can often be elucidated.

Table 2: Predicted Mass Fragments of this compound ([M+H]⁺ = m/z 216)

Precursor Ion (m/z) Proposed Fragment Structure Fragment Ion (m/z) Neutral Loss
216 [M+H-SO₂]⁺ 152 SO₂ (64 Da)
216 [M+H-CH₂CO]⁺ (Sulfanilic Acid Ion) 174 CH₂CO (42 Da)
216 [M+H-SO₃H]⁺ (Acetanilide Ion) 135 •SO₃H (81 Da)

Method Validation Protocols for Analytical Assays (e.g., ICH Guidelines)

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. For pharmaceutical analysis, including assays for this compound, the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework. gmp-compliance.orgloesungsfabrik.de This ensures that the analytical method is reliable, reproducible, and accurate for the quantification of the active substance and its impurities.

An analytical assay for this compound, typically using High-Performance Liquid Chromatography (HPLC) with UV or MS detection, would require validation for several key performance characteristics. nih.govwu.ac.th

Key Validation Parameters according to ICH Q2(R1):

Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an this compound assay, specificity is demonstrated by showing that the chromatographic peak for the main compound is free of interference from known impurities or placebo components. Peak purity analysis using a photodiode array (PDA) detector is a common approach.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically determined by analyzing a series of dilutions of a standard solution and performing a linear regression analysis of the response versus concentration.

Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by the recovery of spiked samples, where a known amount of this compound is added to a sample matrix and the percentage recovered is calculated.

Precision: Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters are crucial for impurity tests. LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Table 3: Summary of ICH Q2(R1) Validation Parameters for an this compound Assay

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only No interference at the retention time of the analyte; Peak purity index > 0.995
Linearity To demonstrate a proportional response to concentration Correlation coefficient (r²) ≥ 0.999
Range To define the concentration interval of application Typically 80% to 120% of the test concentration
Accuracy To demonstrate the closeness of results to the true value Recovery typically between 98.0% and 102.0%
Precision To demonstrate the reproducibility of the method Relative Standard Deviation (RSD) ≤ 2%
LOQ/LOD To determine the lower limits of the method Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD)

| Robustness | To ensure reliability under varied conditions | System suitability parameters remain within limits |

Electrochemical Analytical Methods

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of electroactive compounds like this compound and its derivatives. Techniques such as voltammetry are based on measuring the current response of an analyte to an applied potential. The core of this analysis relies on the oxidation or reduction of specific functional groups within the molecule at an electrode surface.

For this compound, the aromatic amine functionality (even in its acetylated form) and the benzene ring itself can be susceptible to electrochemical oxidation at a suitable positive potential. scielo.br The sulfonic acid group is generally electrochemically inactive in the typical potential window. The analysis is often carried out using a three-electrode system comprising a working electrode (e.g., glassy carbon, carbon paste), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

To enhance sensitivity and selectivity, the working electrode is often chemically modified. For instance, glassy carbon electrodes modified with carbon nanotubes, conducting polymers, or metallic nanoparticles can lower the overpotential required for oxidation and amplify the current signal, thereby improving the limit of detection. nih.govscienceopen.com

Analytical techniques like Cyclic Voltammetry (CV) are used to study the electrochemical behavior of the compound, identifying oxidation and reduction potentials. For quantitative analysis, more sensitive techniques such as Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) are employed. electrochemsci.org These methods generate a peak-shaped response where the peak current is proportional to the concentration of this compound. By constructing a calibration curve of peak current versus concentration, the amount of the compound in an unknown sample can be determined.

The performance of the electrochemical method is highly dependent on experimental conditions such as the pH of the supporting electrolyte, which can influence the protonation state of the molecule and the potential of the electrochemical reaction.

Table 4: Representative Performance of Voltammetric Methods for Related Sulfonamides

Analytical Technique Working Electrode Linear Range (mol L⁻¹) Limit of Detection (LOD) (mol L⁻¹) Reference Compound(s)
Square Wave Voltammetry Poly(3-methylthiophene)/GC 9.7x10⁻⁸ - 5.0x10⁻⁵ 6.4x10⁻⁸ Sulfathiazole
Differential Pulse Voltammetry Glassy Carbon 10⁻⁷ level 10⁻⁸ level Sulfadiazine
Cyclic Voltammetry Carboxyl MWCNTs/GC 5.0x10⁻⁷ - 1.1x10⁻⁴ 1.65x10⁻⁸ Sulfonamide

GC = Glassy Carbon Electrode; MWCNTs = Multi-Walled Carbon Nanotubes. Data is illustrative of methods used for structurally similar sulfonamides. scielo.brnih.govelectrochemsci.org

Computational Chemistry and Theoretical Studies of N Acetylsulfanilic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of N-Acetylsulfanilic acid at the atomic level.

DFT calculations can be utilized to understand the distribution of electrons within the this compound molecule, which is crucial for predicting its reactivity and intermolecular interactions. Key aspects of its electronic structure include the analysis of frontier molecular orbitals (HOMO and LUMO) and the generation of molecular electrostatic potential (MEP) maps.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the acetamido group, while the LUMO is likely centered on the electron-withdrawing sulfonyl group.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the MEP of this compound, the oxygen atoms of the sulfonyl and acetyl groups would exhibit regions of high electron density (negative potential, typically colored red), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the sulfonic acid and amide groups would show regions of low electron density (positive potential, typically colored blue), highlighting their potential for electrophilic interactions and hydrogen bonding.

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The values presented in this table are illustrative and representative of what might be expected from DFT calculations on a molecule with the structure of this compound. Actual values would depend on the specific level of theory and basis set used in the calculation.

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements of the molecule (i.e., the conformers with the lowest energy) and to understand the energy barriers between them.

Table 2: Predicted Geometrical Parameters for a Stable Conformer of this compound (Illustrative Data)

ParameterValue
C-N (amide) bond length1.36 Å
C=O (amide) bond length1.23 Å
C-S (sulfonyl) bond length1.77 Å
S=O (sulfonyl) bond length1.45 Å
C-N-C=O dihedral angle~20°
C-C-S-O dihedral angle~60°

Note: These values are illustrative and represent typical bond lengths and angles that would be expected from DFT-based geometry optimization. Precise values would be dependent on the computational methodology.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules).

For this compound, MD simulations could be used to study its solvation in water, revealing the arrangement of water molecules around the polar sulfonic acid and acetamido groups. Such simulations can also explore the conformational flexibility of the molecule in a more realistic, dynamic context than static conformational analysis.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. While specific SAR and QSAR studies focused solely on this compound are not extensively documented, its structural motifs are common in pharmacologically active molecules, particularly sulfonamides.

In a hypothetical QSAR study involving derivatives of this compound, various molecular descriptors would be calculated, such as:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific conformational parameters.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

These descriptors would then be statistically correlated with a measured biological activity (e.g., enzyme inhibition, antibacterial efficacy) to develop a mathematical model that can predict the activity of new, untested derivatives. For instance, modifications to the acetyl group or substitutions on the benzene (B151609) ring would alter these descriptors and, consequently, the biological activity.

Prediction of Reaction Mechanisms and Pathways

Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies.

A relevant reaction for this compound is its hydrolysis, which would involve the cleavage of the amide bond to yield sulfanilic acid and acetic acid. Computational studies on the hydrolysis of acetanilide (B955), a closely related compound, have shown that the reaction can proceed through different mechanisms depending on the pH. Theoretical calculations for this compound could elucidate the specific role of the sulfonic acid group in influencing the reaction pathway and energetics of amide hydrolysis.

In Silico Assessment of Biological Interactions and Target Binding

In silico methods, such as molecular docking, are widely used to predict how a small molecule like this compound might bind to a biological target, typically a protein. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Given its structural similarity to sulfonamide drugs, this compound could be docked into the active sites of enzymes that are known targets of sulfonamides, such as dihydropteroate (B1496061) synthase in bacteria. The results of such docking studies would provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose, which reveals the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information can be instrumental in understanding the potential biological activity of this compound and in guiding the design of new derivatives with improved binding affinity.

Biological and Pharmacological Research Applications of N Acetylsulfanilic Acid

Investigation of Biological Activities

Scientific investigation into the specific biological activities of N-Acetylsulfanilic acid is not extensively documented in publicly available literature. Much of the research on related compounds, such as N-acetylcysteine (NAC), has shown significant biological effects; however, direct and detailed studies on this compound are limited. The following sections outline the current understanding of its potential biological activities, while noting the absence of comprehensive experimental data.

Antimicrobial Efficacy and Mechanisms

There is a notable lack of specific data from in vitro or in vivo studies detailing the antimicrobial efficacy of this compound against various pathogens. Consequently, metrics such as Minimum Inhibitory Concentration (MIC) values, which quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are not available for this compound in the reviewed literature.

The potential mechanisms by which this compound might exert antimicrobial effects can be hypothesized based on the broader class of sulfonamides. Sulfonamides typically function by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folate synthesis in bacteria. However, without specific studies on this compound, it remains speculative whether it possesses such activity.

Table 1: Antimicrobial Efficacy of this compound (Hypothetical) No specific experimental data is available in the reviewed literature.

Microorganism Strain MIC (µg/mL) Method
Escherichia coli ATCC 25922 Data not available Broth microdilution
Staphylococcus aureus ATCC 29213 Data not available Broth microdilution
Pseudomonas aeruginosa ATCC 27853 Data not available Broth microdilution
Candida albicans ATCC 90028 Data not available Broth microdilution

Anti-inflammatory Response Studies

Direct experimental evidence and detailed research findings on the anti-inflammatory properties of this compound are not well-documented. In vitro assays that are commonly used to assess anti-inflammatory activity, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production in cell cultures, have not been extensively reported for this specific compound. Therefore, quantitative measures like the half-maximal inhibitory concentration (IC50) for anti-inflammatory targets are not available.

While the anti-inflammatory actions of other N-acetylated compounds like N-acetylcysteine (NAC) are well-established, it is important to note that these findings cannot be directly extrapolated to this compound without specific supporting research.

Table 2: In Vitro Anti-inflammatory Activity of this compound (Hypothetical) No specific experimental data is available in the reviewed literature.

Assay Target IC50 (µM)
COX-1 Inhibition Cyclooxygenase-1 Data not available
COX-2 Inhibition Cyclooxygenase-2 Data not available
Nitric Oxide (NO) Inhibition in Macrophages Inducible Nitric Oxide Synthase (iNOS) Data not available
TNF-α Suppression in LPS-stimulated Monocytes Tumor Necrosis Factor-alpha Data not available

This compound in Pharmaceutical Drug Discovery and Development

Despite the limited data on its direct biological activities, this compound plays a significant role as an intermediate and a structural motif in the field of pharmaceutical chemistry.

Exploration as a Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a valuable intermediate product in the synthesis of various pharmaceutical compounds, particularly derivatives of aminoarylsulfonic acids. nih.gov In many synthetic pathways, the amino group of sulfanilic acid needs to be protected to prevent it from undergoing unwanted reactions. wisc.edu The introduction of an acetyl group to form this compound serves this protective function effectively. nih.govwisc.edu

This protected form allows for subsequent chemical modifications to other parts of the molecule, such as the sulfonic acid group. nih.gov For instance, this compound can be converted into its corresponding sulfonyl chloride, a key building block for the synthesis of sulfonamide drugs. nih.gov After the desired molecular framework is constructed, the acetyl group can be removed through hydrolysis under controlled conditions to yield the final active pharmaceutical ingredient with a free amino group. nih.govwisc.edu

Structural Analogies to Known Drug Classes (e.g., Sulfonamides)

This compound belongs to the class of N-acylsulfonamides. This structural motif is of significant interest in medicinal chemistry as it is considered a bioisostere of carboxylic acids. The N-acylsulfonamide group exhibits acidity comparable to carboxylic acids, which allows it to participate in similar biological interactions.

The core structure of this compound is closely related to that of the sulfonamide (sulfa drug) class of antibiotics. Sulfonamides are characterized by a sulfonyl group directly attached to a benzene (B151609) ring and an amino group. In this compound, the amino group is acetylated. This structural similarity makes N-acylsulfonamides, including this compound, attractive scaffolds for the design of new therapeutic agents that can mimic the action of sulfonamides or other drugs where this particular chemical arrangement is beneficial for biological activity.

Metabolic Fate of Related Compounds (e.g., metabolite of sulfanilic acid)

This compound has been identified as a metabolite of sulfanilic acid. chemicalbook.com Sulfanilic acid itself is a major metabolite of some azo food dyes. nih.gov The biotransformation of sulfanilic acid in the body leads to the formation of this compound, which can then be excreted. This metabolic pathway is a crucial aspect of understanding the toxicokinetics of sulfanilic acid and related compounds. While the general metabolic fate is acknowledged, detailed studies on the specific enzymes and kinetics of this transformation are not extensively documented in publicly available literature. The acetylation of the amino group of sulfanilic acid to form this compound is a common metabolic route for primary aromatic amines in many species.

Assessment of Impurities in Drug Substances

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This compound and its esters are significant in this context, particularly as potential genotoxic impurities.

This compound methyl ester has been identified as a potential genotoxic impurity in the manufacturing process of Darunavir, an antiretroviral medication. drugfuture.com Genotoxic impurities are substances that can cause damage to DNA, potentially leading to mutations and cancer. Due to these safety concerns, their levels in drug substances are strictly controlled to be as low as reasonably practicable.

Sensitive analytical methods are required to detect and quantify such impurities at trace levels. A highly sensitive Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the determination of this compound methyl ester in Darunavir. drugfuture.com This method allows for the precise quantification of the impurity, ensuring that it does not exceed the stringent safety thresholds set by regulatory authorities.

The table below summarizes the key parameters of a validated RP-HPLC method for the quantification of this compound methyl ester.

ParameterValue
Column Zorbax SB-Phenyl (250 x 4.6mm, 5µm)
Mobile Phase A Milli-Q water
Mobile Phase B Acetonitrile (B52724), Methanol (B129727), Water (80:10:10 v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 25µL
Limit of Detection (LOD) 0.125 ppm
Limit of Quantitation (LOQ) 0.374 ppm

This data is based on a published analytical method for the determination of this compound methyl ester in Darunavir. drugfuture.com

Regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), under the International Council for Harmonisation (ICH) guidelines, have established stringent frameworks for the control of genotoxic impurities. wikipedia.orgmdpi.com The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. google.com

A key concept in these guidelines is the Threshold of Toxicological Concern (TTC), which for most mutagenic impurities is set at 1.5 µg per person per day. wikipedia.org This represents a level of exposure that is considered to pose a negligible risk of cancer. Control strategies for impurities like this compound methyl ester involve a deep understanding of the manufacturing process to identify potential sources of the impurity. Once identified, the process can be optimized to minimize its formation. This may involve modifications to reaction conditions, purification steps, or the implementation of specific analytical tests to ensure the final drug substance complies with the established limits.

Biological Interactions and Pathway Modulation

The chemical structure of this compound and its derivatives allows for potential interactions with biological macromolecules, which can lead to the modulation of biological pathways.

While direct studies on the enzyme inhibitory activity of this compound are limited, research on structurally related compounds provides valuable insights. For instance, N-phenylsulfonamide derivatives have been synthesized and investigated for their inhibitory properties against various enzymes. nih.gov These studies have shown that certain sulfonamide derivatives can be potent inhibitors of enzymes such as carbonic anhydrases and cholinesterases. nih.gov The sulfonamide group, also present in this compound, is a key pharmacophore in many enzyme inhibitors. The N-acetyl group can also influence the binding of the molecule to the active site of an enzyme. Further research is needed to explore the direct enzyme inhibitory potential of this compound.

The molecular structure of this compound, featuring an acetylated amino group and a sulfonic acid group attached to a benzene ring, suggests the potential for various non-covalent interactions with biological macromolecules like proteins and nucleic acids. nih.gov The sulfonic acid group is negatively charged at physiological pH and can participate in electrostatic interactions with positively charged amino acid residues such as lysine (B10760008) and arginine on the surface of proteins. The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Furthermore, the acetyl group can act as a hydrogen bond acceptor.

While specific molecular docking studies for this compound are not widely reported, studies on similar molecules, such as N-acetylcysteine, have demonstrated their ability to form complexes with proteins like bovine serum albumin (BSA) through hydrogen bonds and hydrophobic interactions. It is plausible that this compound could engage in similar interactions, influencing the structure and function of biological macromolecules. However, dedicated computational and experimental studies are required to elucidate the specific molecular interactions of this compound.

Environmental Fate and Remediation Research of N Acetylsulfanilic Acid

Environmental Occurrence and Distribution

Specific data on the widespread environmental occurrence and distribution of N-Acetylsulfanilic acid in matrices such as soil, surface water, or groundwater are limited in publicly available scientific literature. Its presence in the environment is primarily linked to discharges from industrial facilities that synthesize or utilize this compound. Consequently, it is most likely to be detected in the immediate vicinity of such industrial sites. The physicochemical properties of this compound, such as its water solubility, suggest a potential for mobilization in aqueous systems, leading to its distribution in surface and groundwater resources receiving contaminated effluents. However, without dedicated monitoring studies, the extent of its environmental distribution remains largely uncharacterized.

Degradation Pathways in Environmental Matrices

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including hydrolysis, photodegradation, and biodegradation. These pathways dictate the transformation of the parent compound into various byproducts.

This compound is known to undergo slow hydrolysis in aqueous solutions. drugfuture.com This chemical process involves the cleavage of the amide bond, yielding sulfanilic acid and acetic acid. google.com The rate of this hydrolysis reaction is influenced by environmental conditions such as temperature and pH.

Kinetic studies on the hydrolysis of N-acetylaminoarylsulfonic acids indicate that the stability of the N-acetyl group is dependent on the concentration of acid in the aqueous medium. google.com While specific hydrolysis rate constants for this compound under varying environmental pH and temperature conditions are not extensively documented in readily available literature, the general principle of acid- and base-catalyzed hydrolysis of amides suggests that the rate would be slowest at neutral pH and would increase under acidic or alkaline conditions. Elevated temperatures are also known to accelerate the hydrolysis process.

Table 1: General Influence of Environmental Factors on the Hydrolysis of this compound

Factor Influence on Hydrolysis Rate Primary Hydrolysis Products
pH Rate is expected to be lowest at neutral pH and increase under acidic or alkaline conditions. Acetic acid, Sulfanilic acid

| Temperature | Increased temperature accelerates the rate of hydrolysis. | Acetic acid, Sulfanilic acid |

Direct research on the photodegradation mechanisms of this compound is not widely available. However, studies on structurally similar compounds, such as other N-acetylated sulfonamides, provide insights into potential photochemical transformation pathways. The presence of a chromophore (the benzene (B151609) ring) in the this compound molecule suggests that it may absorb solar radiation, leading to direct or indirect photodegradation.

For related N-acetylated sulfonamide compounds, photodegradation has been observed to proceed via pathways such as the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO₂). It is plausible that this compound could undergo similar transformations upon exposure to sunlight in aqueous environments. Indirect photodegradation, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), could also play a significant role in its environmental degradation.

The biodegradation of this compound is an important pathway for its removal from the environment. As this compound is a known metabolite of sulfanilic acid, it is implicit that biological transformation pathways exist. scbt.com The primary step in the biodegradation of this compound is likely the enzymatic hydrolysis of the acetyl group, a process known as deacetylation, to yield sulfanilic acid.

Microbial enzymes capable of catalyzing this deacetylation are known as deacetylases. nih.gov Various microorganisms, including bacteria and fungi, have been shown to produce deacetylases that can act on a range of acetylated compounds. For instance, acyltransferases from Mycobacterium smegmatis have demonstrated the ability to mediate the N-acetylation and deacetylation of various amines. unimi.it Fungi, such as Aspergillus japonicus, are also known to N-acetylate aromatic amines, and the reverse reaction, deacetylation, is a plausible microbial process. researchgate.net

Once deacetylated to sulfanilic acid, further biodegradation can occur. Studies have identified bacteria, such as Pseudomonas paucimobilis, that can utilize sulfanilic acid as a sole source of carbon and nitrogen, mineralizing it to biomass. nih.gov The degradation of sulfanilic acid often proceeds through intermediates like catechol, which are then subject to ring cleavage.

Table 2: Proposed Biodegradation Pathway for this compound

Step Transformation Key Enzyme Class (Putative) Resulting Products
1 Deacetylation Deacetylase / Amidohydrolase Sulfanilic acid, Acetic acid

| 2 | Aromatic Ring Cleavage | Dioxygenases | Further breakdown products |

Presence and Characterization in Wastewater Streams

This compound has been identified as a significant component in industrial wastewater, particularly from the production of sulfanilamide (B372717) and related sulfonamide compounds. Its presence in these waste streams is a result of the chemical synthesis processes employed, where it can be an intermediate, a byproduct, or remain as an unreacted starting material.

The detection and monitoring of this compound in complex industrial effluents require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of non-volatile organic acids in wastewater. ciac.jl.cn For the analysis of this compound, a reversed-phase HPLC method would likely be utilized.

A typical HPLC method for the quantification of this compound in an industrial effluent sample would involve the following steps:

Sample Preparation: Filtration of the wastewater sample to remove particulate matter. Depending on the complexity of the matrix, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.

Chromatographic Separation: Separation is typically achieved on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter for achieving good peak shape and retention for an acidic compound like this compound.

Detection: Ultraviolet (UV) detection is suitable for this compound due to the presence of the aromatic ring.

For more sensitive and selective analysis, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.netnih.govchimia.ch This technique provides high specificity through the selection of specific precursor and product ion transitions for the target analyte, minimizing interferences from other compounds in the wastewater.

Table 3: Overview of Analytical Techniques for this compound in Wastewater

Technique Principle Advantages Common Detector
HPLC Separation based on partitioning between a stationary and mobile phase. Robust, widely available. UV-Vis

| LC-MS/MS | HPLC separation followed by mass spectrometric detection. | High sensitivity and selectivity, structural confirmation. | Tandem Mass Spectrometer |

Environmental Analytics for Trace Contaminants

The detection and quantification of trace amounts of this compound and related sulfonamide compounds in environmental matrices are critical for understanding their fate and transport. Various advanced analytical techniques have been developed to achieve the low detection limits required for environmental monitoring. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS), has emerged as a powerful tool for the analysis of such contaminants in aqueous samples. This method allows for the direct injection of unprocessed environmental samples, offering high-resolution and high-throughput analysis. For instance, a rapid and sensitive LC-QToF-MS method has been established for determining total naphthenic acid concentrations, achieving a calculated detection limit of 0.0004 μg/mL. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique, often requiring a derivatization step to improve the volatility and thermal stability of the analytes. A method combining in situ derivatization with ultrasound-assisted emulsification microextraction has been developed for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) in surface water, achieving limits of detection between 0.0050 and 0.010 ng/mL. sigmaaldrich.com These analytical advancements are crucial for monitoring the presence and concentration of this compound and its transformation products in various environmental compartments, thereby informing risk assessments and remediation strategies.

Interactive Data Table: Analytical Methods for Trace Contaminants
Analytical TechniqueSample MatrixKey AdvantagesReported Detection Limits
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS)Aqueous samplesHigh resolution, high throughput, direct injection of unprocessed samples0.0004 µg/mL (for total naphthenic acids) nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) with in situ derivatization and microextractionSurface waterHigh sensitivity, requires small sample volume0.0050 - 0.010 ng/mL (for NSAIDs) sigmaaldrich.com

Advanced Remediation and Mitigation Strategies

The presence of this compound and other sulfonamide derivatives in wastewater necessitates the development of effective remediation technologies. Conventional wastewater treatment processes are often insufficient for the complete removal of these persistent organic pollutants. semanticscholar.org Therefore, advanced remediation and mitigation strategies are being actively researched and implemented.

Adsorption Technologies for Removal

Adsorption is a widely studied and effective method for the removal of aromatic sulfonic acids from wastewater. This process involves the accumulation of the contaminant onto the surface of a solid adsorbent. Various materials have been investigated for their adsorptive properties, including anion exchange resins and surface imprinted polymers. The effectiveness of adsorption is influenced by factors such as the adsorbent's surface chemistry, the solution's pH, and the presence of other competing ions. For instance, the adsorption capacity of a surface-imprinted polymer for H-acid, a representative aromatic sulfonic acid, was found to be significantly higher than that of a non-imprinted polymer. researchgate.net Research has shown that the adsorption kinetics for some aromatic sulfonic acids are well-described by pseudo-second-order models, indicating that chemisorption may be the rate-limiting step. researchgate.net

Interactive Data Table: Adsorption Technologies for Aromatic Sulfonic Acids
Adsorbent MaterialTarget ContaminantKey FindingsKinetic Model Fit
Surface Imprinted Polymer (SMIP)H-acidAdsorption capacity ~20% higher than non-imprinted polymer (SNIP) in the presence of salt. researchgate.netPseudo-second-order and Elovich models researchgate.net
Anion Exchange Resinsp-Toluene Sulfonic AcidRapid adsorption equilibrium and high adsorption capacity, with good salt resistance.Not Specified

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.com AOPs are considered highly effective for the degradation of persistent pharmaceuticals. mdpi.com These processes include ozonation, Fenton and photo-Fenton reactions, and photocatalysis. mdpi.com

The combination of different AOPs, such as UV/H₂O₂, UV/O₃, and photo/sono/electro-assisted Fenton reactions, has been shown to enhance the degradation efficiency of organic pollutants. mdpi.com For example, the degradation of the artificial sweetener acesulfame, which shares structural similarities with this compound, was significantly enhanced by a combined ozone/peroxymonosulfate (O₃/PMS) process. semanticscholar.orgnih.gov In this system, both hydroxyl radicals and sulfate (B86663) radicals contribute to the degradation of the target compound. nih.gov The effectiveness of AOPs is influenced by parameters such as pH, the presence of natural organic matter, and the concentration of the oxidant. mdpi.comresearchgate.net

Resource Recovery and Waste Minimization Approaches

Resource recovery and waste minimization are crucial aspects of sustainable wastewater management, particularly for industrial effluents containing valuable or hazardous materials. In the context of sulfanilamide production, from which this compound can be a related compound, wastewater is often characterized by high acidity and organic content. e3s-conferences.orge3s-conferences.org Innovative process engineering has been designed to recover valuable resources from such wastewater.

One approach involves the addition of ammonium (B1175870) chloride to the acidic wastewater, followed by distillation to recover hydrochloric acid. e3s-conferences.org Subsequently, by adjusting the pH of the remaining solution to approximately 2, sulfanilic acid can be precipitated and recovered with high efficiency. e3s-conferences.org This process not only recovers valuable chemicals but also produces ammonium sulfate as a byproduct, enhancing the economic viability of the treatment. e3s-conferences.org Such integrated approaches aim for a "zero discharge" system by recycling the mother liquor, thereby minimizing waste and environmental impact. e3s-conferences.org

Emerging Research Directions and Future Perspectives on N Acetylsulfanilic Acid

Applications in Advanced Materials Science

The exploration of N-Acetylsulfanilic acid and its derivatives as components in advanced materials is a nascent but promising field. The functional groups present in the molecule offer opportunities for its incorporation into polymeric structures and functional materials.

Potential in Polymer and Composite Materials:

The sulfonic acid group can be utilized to create ion-exchange resins or proton-conducting membranes for applications such as fuel cells.

As a monomer or a functional additive, this compound could be integrated into polymer backbones to enhance thermal stability, flame retardancy, or conductivity.

Its derivatives could be used to functionalize nanoparticles or surfaces, creating hybrid materials with tailored properties for applications in electronics or coatings.

While direct research on this compound in this area is limited, studies on related compounds, such as sulfanilic acid-functionalized graphene, have shown enhanced performance in polymer solar cells. nih.gov This suggests that this compound could similarly be used to modify material interfaces, improving the efficiency and stability of electronic devices. nih.gov

Data on Related Functionalized Materials:

MaterialFunctionalizing AgentPotential ApplicationObserved Improvement
GrapheneSulfanilic AcidPolymer Solar Cells (PSCs)Enhanced hole extraction, efficiency, and stability nih.gov
Magnetite NanoparticlesSulfanilic AcidHeterogeneous CatalysisEfficient, reusable, and magnetically separable catalyst rsc.org
Silica (B1680970)N-propyl sulfamic acidOrganic SynthesisCatalyst for heterocycle synthesis mdpi.com

Supramolecular Chemistry and Self-Assembly Studies

The structure of this compound is well-suited for forming organized, non-covalent structures through self-assembly, a cornerstone of supramolecular chemistry. The molecule possesses key features that can drive the formation of higher-order architectures:

Hydrogen Bonding: The sulfonic acid group is an excellent hydrogen bond donor, while the carbonyl oxygen of the acetyl group and the oxygen atoms of the sulfonate are effective hydrogen bond acceptors. The N-H group of the amide can also participate in hydrogen bonding.

π-π Stacking: The presence of the benzene (B151609) ring allows for π-π stacking interactions between molecules, contributing to the stability of self-assembled structures.

Hydrophobic and Hydrophilic Interactions: The aromatic ring provides a hydrophobic region, while the sulfonic acid and amide groups are hydrophilic, making amphiphilic behavior possible, which could lead to the formation of micelles or vesicles in appropriate solvents.

Research on the parent compound, sulfanilic acid, has demonstrated its ability to inspire the formation of self-assembled fibrous materials when reacted with amino acids. researchgate.net This suggests that this compound could also be a valuable building block for creating novel supramolecular materials such as gels, liquid crystals, or nanofibers with potential applications in drug delivery and tissue engineering.

Electrochemical Properties and Potential Applications

The electrochemical behavior of this compound is an area ripe for investigation. While specific studies on this compound are scarce, the electroactivity of related aniline (B41778) and sulfonated compounds suggests potential for several applications.

Electrochemical Sensing: The aromatic amine derivative structure of this compound suggests it could be electrochemically active, meaning it can be oxidized or reduced at an electrode surface. This property is fundamental for the development of electrochemical sensors.

It could be used to modify the surface of electrodes to enhance their sensitivity and selectivity for detecting specific analytes.

For instance, polyaniline, a polymer derived from aniline, is widely used in sensors. Composite films of polyaniline and sulfanilic acid have been shown to be effective in the sensitive detection of nitrite (B80452) ions. researchgate.net

By analogy, electrodes modified with this compound or its polymers could be developed for sensing various ions or small molecules. Research on other N-acetylated compounds, like N-acetylcysteine, has shown that modified electrodes are crucial for their detection. nih.govchemmethod.com

Other Potential Electrochemical Applications:

As an electrolyte additive in batteries or capacitors, where its ionic nature could influence performance.

In electrosynthesis, as a mediator or a supporting electrolyte in electrochemical reactions.

Catalytic Applications of this compound Derivatives

The sulfonic acid group in this compound is a strong Brønsted acid, which is a key feature for acid catalysis. This opens up possibilities for using the compound and its derivatives as organocatalysts.

Acid Catalysis:

It has been reported that 4-Acetamidobenzenesulfonic acid can function as an amine catalyst for acyl transfer reactions. biosynth.com

Supported versions of the catalyst, where it is anchored to a solid material like silica or magnetic nanoparticles, could lead to heterogeneous catalysts that are easily separable and recyclable, contributing to greener chemical processes. rsc.orgmdpi.com

These catalysts could be employed in a variety of organic reactions, such as esterification, hydration, and condensation reactions.

Broader Context of Sulfonic Acid Catalysis: The field of catalysis using sulfonic acid-functionalized materials is well-established. mdpi.com Derivatives of this compound could be designed to have specific solubility or structural properties to optimize their catalytic activity and selectivity for particular reactions. For example, N-alkylated sulfamic acid derivatives have been shown to be promising acidic organocatalysts in multicomponent reactions. scielo.br This points to a broad scope for designing new catalysts based on the this compound scaffold.

Interdisciplinary Research Integrating this compound Chemistry

The diverse potential applications of this compound naturally encourage interdisciplinary research, bridging chemistry with materials science, engineering, and the life sciences.

Chemistry and Materials Science: The synthesis of new polymers and composites incorporating this compound requires collaboration between synthetic chemists and material scientists to design and characterize these new materials.

Chemistry and Nanotechnology: The development of novel electrochemical sensors based on this compound-modified nanomaterials is a prime example of the synergy between chemistry and nanotechnology.

Chemistry and Biomedical Engineering: The exploration of self-assembling derivatives of this compound for applications like drug delivery systems or scaffolds for tissue engineering would involve chemists, biochemists, and biomedical engineers.

Green Chemistry and Chemical Engineering: The design and implementation of recyclable catalysts derived from this compound for industrial processes is a key area of collaboration between green chemists and chemical engineers, aiming for more sustainable chemical production.

The future of this compound research lies in these interdisciplinary efforts, which are essential to fully unlock the potential of this versatile chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.